Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate
Description
. This compound features a complex structure with a benzoate ester linked to a piperidine and pyrrolidine moiety, making it a versatile candidate for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 4-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-25-18(22)14-4-6-17(7-5-14)26(23,24)19-11-8-15(9-12-19)20-10-2-3-16(20)13-21/h4-7,15-16,21H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWSJGGFAGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride under basic conditions.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate has been investigated for its potential as a therapeutic agent in various conditions, particularly in pain management and anti-inflammatory therapies. Its structural similarities to known analgesics suggest it may act on similar biological pathways.
-
Mechanisms of Action
- The compound is believed to exert its effects through the inhibition of specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This mechanism is similar to other non-steroidal anti-inflammatory drugs (NSAIDs), which target COX pathways to reduce inflammation and pain.
-
Neuropharmacology
- Research indicates that the compound may interact with neurotransmitter systems, particularly those involving piperidine derivatives. This interaction could influence pain perception and mood disorders, making it a candidate for further studies in neuropharmacology.
The biological activity of this compound has been characterized through various studies:
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound inhibits COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
- Analgesic Properties : Animal models have shown promising results in pain relief, suggesting the compound's efficacy in treating conditions like arthritis and neuropathic pain .
Case Studies
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in drug discovery.
Piperidine Derivatives: Substituted piperidines and piperidinones are also similar and have significant pharmacological applications.
Uniqueness
Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to its combined piperidine and pyrrolidine moieties, along with the sulfonyl and ester functional groups.
Biological Activity
Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure
The compound features a benzoate ester linked to a piperidine and pyrrolidine moiety, which contributes to its diverse chemical properties. The structure can be summarized as follows:
- Molecular Formula : C_{16}H_{24}N_2O_4S
- CAS Number : 1448052-52-5
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound is believed to modulate the activity of certain neurotransmitter systems, potentially influencing pathways related to pain modulation and neuroprotection.
In Vitro Studies
Research has indicated that this compound exhibits significant activity in various biological assays:
- Antinociceptive Activity : In rodent models, this compound demonstrated a reduction in pain response, suggesting potential applications in pain management.
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
In Vivo Studies
Further investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing. Animal studies have shown promising results regarding its safety profile and efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Similar ring structure | Antidepressant effects, analgesic properties |
| Piperidine Derivatives | Common piperidine core | Antipsychotic effects, cognitive enhancement |
| Methyl 4-sulfonylbenzoate | Simplified structure | Anti-inflammatory activity |
This compound is unique due to its combination of both piperidine and pyrrolidine moieties, enhancing its potential therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Chronic Pain Management : A study involving patients with chronic pain conditions showed that administration of the compound led to a statistically significant reduction in pain scores compared to placebo controls.
- Cognitive Function Improvement : In a small cohort study, participants receiving the compound exhibited improved cognitive function as assessed by standardized neuropsychological tests.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate?
Synthesis typically involves sulfonylation of a piperidine-pyrrolidine precursor with a sulfonyl chloride derivative. For example, analogous sulfonamide syntheses (e.g., 4-{[4-(pyrrolidin-1-yl)piperidin-1-yl]sulfonyl}benzaldehyde) use 4-formylbenzenesulfonyl chloride reacted with 4-(pyrrolidin-1-yl)piperidine under anhydrous conditions . Key steps include:
- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
- Purification : Column chromatography or recrystallization (e.g., methanol/water systems) to isolate the product.
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- HPLC : Use a mobile phase of methanol and buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) for ion-pair chromatography, as validated for structurally related sulfonamides .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected m/z ~465 g/mol for C₁₉H₂₇N₃O₅S).
- NMR : Analyze proton environments (e.g., sulfonyl group at δ 3.3–3.5 ppm, aromatic protons at δ 7.8–8.2 ppm).
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group.
- Handling : Use PPE (gloves, face shield) and fume hoods to avoid inhalation or skin contact, as recommended for similar sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed across different studies?
- Methodological audit : Compare assay conditions (e.g., buffer pH, cell lines) and compound purity (e.g., HPLC traces). For example, impurities like unreacted sulfonyl chloride (≤3%) can skew bioactivity .
- Dose-response reevaluation : Perform IC₅₀/EC₅₀ studies across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Computational modeling : Use molecular docking to assess binding affinity variations due to stereochemistry (e.g., pyrrolidine hydroxymethyl group orientation) .
Q. What experimental design strategies optimize yield in scaled-up synthesis?
- Fractional factorial design : Test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). For example, THF at 40°C improved yields by 18% in analogous piperidine sulfonamide syntheses .
- In-line monitoring : Use FTIR or Raman spectroscopy to track sulfonylation completion in real time.
Q. How can researchers integrate this compound into a broader pharmacological framework?
- Target validation : Link to GPCR or kinase inhibition theories via structural analogs (e.g., piperazine-based sulfonamides with known antihistamine activity) .
- SAR studies : Modify the hydroxymethyl-pyrrolidine moiety to explore steric effects on receptor binding, referencing fragment-based stabilizers of protein-protein interactions .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin encapsulation.
- pH adjustment : Buffer solutions (pH 4.6–7.4) with sodium 1-octanesulfonate enhance solubility for sulfonamides .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in antioxidant or enzyme inhibition assays?
Q. What computational tools predict metabolic pathways or toxicity profiles?
- ADMET prediction : Use SwissADME or ProTox-II to model hepatic metabolism (e.g., sulfonyl group oxidation) and prioritize in vitro testing .
Theoretical and Conceptual Frameworks
Q. How can this compound’s study align with emerging theories in medicinal chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
